Rotigotine - 99755-59-6

Rotigotine

Catalog Number: EVT-282084
CAS Number: 99755-59-6
Molecular Formula: C19H25NOS
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rotigotine is a synthetic compound belonging to the class of non-ergoline dopamine agonists. [] It acts as a dopamine receptor agonist, specifically targeting D1, D2, and D3 receptors. [, ] Its primary role in scientific research is to investigate the dopaminergic system and its involvement in various neurological and physiological processes.

Future Directions
  • Development of Novel Delivery Systems: Research into alternative delivery methods, such as intranasal administration with nanoparticles, [] holds promise for enhancing rotigotine's brain penetration and therapeutic efficacy while minimizing potential side effects.
Source and Classification

Rotigotine is synthesized from natural and synthetic precursors, with its structure being derived from the 2-tetralone framework. It is classified under the chemical category of thienyl compounds due to the presence of a thienyl group in its molecular structure. The compound is available in various formulations, including transdermal patches, which allow for sustained release into the bloodstream.

Synthesis Analysis

The synthesis of Rotigotine has been explored through various methods, with significant advancements in both traditional and chemoenzymatic approaches.

Traditional Synthesis

  1. Reductive Amination: The primary method involves the reductive amination of an amine precursor with 2-thienylacetic acid-sodium boron hydride complex in aprotic solvents like toluene or methylene chloride at temperatures ranging from 80 to 90 °C. This process yields Rotigotine as a colorless oil with a typical yield of around 80% .
  2. Hydrolysis: Another step involves hydrolyzing methyl ethers to free the phenolic group using boron tribromide or hydrobromic acid under reflux conditions. This step can produce by-products, necessitating careful control of reaction conditions to optimize yield .
  3. Purification: The crude product is purified through recrystallization techniques, often involving ethanol and ethyl acetate to achieve high purity levels .

Chemoenzymatic Synthesis

Recent developments have introduced chemoenzymatic methods that utilize engineered enzymes for more efficient synthesis. For instance, an enzyme variant (IR-36-M5) has been employed to facilitate the reductive amination process, yielding Rotigotine with improved enantioselectivity and reduced environmental impact compared to traditional methods .

Molecular Structure Analysis

Rotigotine has a complex molecular structure characterized by its unique arrangement of atoms:

  • Molecular Formula: C20H28N2OS
  • Molecular Weight: 348.52 g/mol
  • Structure: The compound features a naphthalene ring system substituted with a thienyl group and an ethylamine side chain. The stereochemistry at the nitrogen atom contributes to its pharmacological activity.

Structural Data

  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with dopamine receptors.
  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to analyze its structure and purity .
Chemical Reactions Analysis

Rotigotine participates in various chemical reactions that are essential for its synthesis and potential modification:

  1. Reductive Amination: This reaction involves the formation of amines from carbonyl compounds using reducing agents like sodium boron hydride.
  2. Hydrolysis Reactions: These reactions are critical for modifying functional groups within the compound, enhancing its solubility or altering its pharmacokinetic properties.
  3. Dealkylation Reactions: Under specific conditions, Rotigotine can undergo dealkylation, leading to different metabolites that may influence its efficacy and safety profile .
Mechanism of Action

Rotigotine exerts its therapeutic effects primarily through:

  • Dopamine Receptor Agonism: It selectively binds to D2-like dopamine receptors (D2, D3, D4), mimicking dopamine's action and facilitating neurotransmission in dopaminergic pathways.
  • Signal Transduction: Upon binding to these receptors, Rotigotine activates intracellular signaling cascades that enhance neuronal excitability and motor control.

Pharmacodynamics

The efficacy of Rotigotine is influenced by its pharmacokinetics, including absorption rates from transdermal patches and metabolism in the liver .

Physical and Chemical Properties Analysis

Rotigotine exhibits several important physical and chemical properties:

  • Solubility: It shows variable solubility across different solvents; studies indicate higher solubility in alcohols and esters compared to hydrocarbons .
  • Stability: The compound is relatively stable under standard storage conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.
  • Melting Point: The melting point varies depending on the salt form; for example, Rotigotine hydrochloride has distinct thermal properties compared to its free base form.
Applications

Rotigotine is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It helps manage symptoms such as tremors, stiffness, and bradykinesia by restoring dopaminergic activity.
  • Management of Restless Legs Syndrome: Its efficacy extends to alleviating discomfort associated with this condition.

Additionally, ongoing research explores potential applications in other neurological disorders where dopamine dysregulation is implicated .

Pharmacological Classification and Receptor Profiling

Non-Ergoline Dopamine Agonist: Structural and Functional Classification

Rotigotine, chemically designated as (S)-6-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol, belongs to the aminotetralin class of non-ergoline dopamine agonists. Its molecular structure features a naphthalene backbone linked to a thiophene ethylamine group, conferring high lipophilicity essential for transdermal delivery. Unlike ergoline derivatives (e.g., bromocriptine), rotigotine lacks the ergot alkaloid scaffold, eliminating associated risks of fibrotic complications. The compound’s stereochemistry is critical: the (S)-enantiomer exhibits 15-fold greater dopamine receptor affinity than the (R)-form. Functionally, rotigotine activates dopaminergic pathways without requiring metabolic conversion, distinguishing it from prodrugs like levodopa [3] [10].

Dopamine Receptor Affinity Spectrum: D1-like and D2-like Receptor Selectivity

Rotigotine demonstrates broad-spectrum agonist activity across all dopamine receptor subtypes, with binding affinities (Ki) and functional potencies (EC₅₀) varying significantly:

Table 1: Receptor Binding Affinities and Functional Potencies of Rotigotine

ReceptorKi (nM)Functional EC₅₀ (nM)Agonist Efficacy
D1831.0Full agonist
D213.50.7Full agonist
D30.710.5Full agonist
D43.9–15*5.2Full agonist
D55.41.8Full agonist

Variability due to D4 receptor isoforms [1] [9] [10]

Notably, while radioligand binding shows 10-fold higher D3 affinity versus D2/D4/D5 and 100-fold versus D1, functional assays reveal near-equipotent agonist efficacy at D1, D2, and D3 receptors. This discrepancy arises from rotigotine’s selective binding to high-affinity agonist states of G protein-coupled receptors (GPCRs), where receptor reserve and coupling efficiency influence functional outputs. In cellular dielectric spectroscopy studies, rotigotine activates D1 receptors with pEC₅₀ = 9.0, comparable to D2 (pEC₅₀ = 9.4) and D3 (pEC₅₀ = 9.7), confirming balanced D1/D2-like agonism [1] [9].

Comparative Pharmacodynamics: Rotigotine vs. Apomorphine, Pramipexole, and Ropinirole

Rotigotine’s receptor profile bridges the gap between ergoline/non-ergoline agonists:

  • Apomorphine: Both exhibit full agonism at D1-D5 receptors, but rotigotine’s transdermal delivery provides stable plasma concentrations, avoiding apomorphine’s pharmacokinetic challenges (short half-life, pulsatile stimulation) [1] [9]. In vivo, both reverse 6-hydroxydopamine-induced akinesia, but rotigotine uniquely induces c-Fos expression in the caudate-putamen via D1 activation—an effect absent with pure D2/D3 agonists [8].
  • Pramipexole: Displays 7-fold D3 selectivity over D2 (Ki: D3=0.5 nM, D2=3.9 nM) and negligible D1 affinity (Ki>10,000 nM). Functional assays show minimal D1 activity even at micromolar concentrations [1] [5].
  • Ropinirole: Binds D2 (Ki=34 nM) and D3 (Ki=13 nM) but has 500-fold lower D1 affinity. Unlike rotigotine, it fails to stimulate cAMP production via D1 receptors [1].

Table 2: Dopamine Receptor Selectivity Profiles of Agonists

AgonistD1 ActivityD2 ActivityD3 ActivityD1:D2 Potency Ratio
RotigotineHigh (EC₅₀=1.0 nM)High (EC₅₀=0.7 nM)Very high (EC₅₀=0.5 nM)1.4:1
ApomorphineHighHighHigh~1:1
PramipexoleNegligibleModerateHigh>1000:1
RopiniroleNegligibleModerateModerate>500:1

Data synthesized from [1] [5] [9]

This balanced D1/D2 agonism may underlie rotigotine’s efficacy in treating non-motor symptoms (e.g., bladder dysfunction in Parkinson disease) via striatal D1 pathways [4].

Non-Dopaminergic Targets: α2-Adrenergic Antagonism and 5-HT1A Receptor Modulation

Beyond dopamine receptors, rotigotine engages:

  • α2-Adrenergic Receptors: Acts as a potent antagonist at α2B (Ki=27 nM) and weaker at α2A (Ki=338 nM) subtypes. This antagonism may counteract dopamine-mediated vasoconstriction and contribute to pro-cognitive effects by enhancing prefrontal noradrenaline release [7] [10].
  • 5-HT1A Receptors: Partial agonist (Ki=30 nM) with 40% efficacy versus serotonin. 5-HT1A activation modulates mood and cognition, potentially explaining rotigotine’s antidepressant properties in preclinical models [7] [10].

Critically, rotigotine shows no interaction with 5-HT2B receptors—a safety advantage over ergot agonists linked to valvulopathy. Its polypharmacology thus integrates dopaminergic efficacy with noradrenergic/serotonergic modulation, offering broad-spectrum symptomatic control in Parkinson disease and restless legs syndrome [3] [7] [10].

Properties

CAS Number

99755-59-6

Product Name

Rotigotine

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

Molecular Formula

C19H25NOS

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1

InChI Key

KFQYTPMOWPVWEJ-INIZCTEOSA-N

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Solubility

Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH.

Synonyms

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.